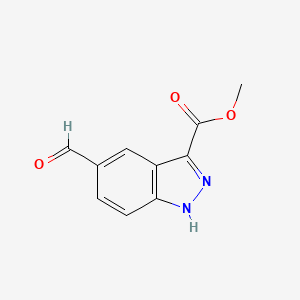

5-甲酰基-1H-吲唑-3-羧酸甲酯

描述

“Methyl 5-formyl-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C10H8N2O3 . It has a molecular weight of 204.18 g/mol.

Synthesis Analysis

The synthesis of indazole compounds, including “methyl 5-formyl-1H-indazole-3-carboxylate”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Molecular Structure Analysis

The molecular structure of “methyl 5-formyl-1H-indazole-3-carboxylate” can be represented by the InChI code: 1S/C10H8N2O3/c1-15-10(14)6-2-3-8-7(4-6)9(5-13)12-11-8/h2-5H,1H3,(H,11,12) .Physical And Chemical Properties Analysis

“Methyl 5-formyl-1H-indazole-3-carboxylate” is a solid compound . It has a molecular weight of 204.18 g/mol. The compound should be stored in an inert atmosphere at 2-8°C .科学研究应用

I have conducted searches to find specific scientific research applications for methyl 5-formyl-1H-indazole-3-carboxylate, also known as 5-Formyl-1H-indazole-3-carboxylic acid methyl ester. However, detailed information on six to eight unique applications is not readily available in the search results.

Indazole derivatives, in general, have been noted for their biological activities and potential applications in various fields. Below are some potential applications based on the properties of indazole derivatives:

Pharmaceutical Research

Indazole compounds have been studied for their potential use in pharmaceuticals, particularly as biologically active compounds for treating cancer cells, microbes, and various disorders .

Anti-inflammatory Agents

Some indazole derivatives have shown significant anti-inflammatory effects, which could be explored further for medical applications .

Chemical Synthesis

Indazoles are key components in functional molecules used in everyday applications, including the synthesis of more complex chemical structures .

Computational Chemistry

Programs like Amber and GROMACS use indazole derivatives for simulation visualizations, which could imply their use in computational chemistry and molecular modeling .

安全和危害

作用机制

Target of Action

Methyl 5-formyl-1H-indazole-3-carboxylate, also known as 5-Formyl-1H-indazole-3-carboxylic acid methyl ester, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors . They play a significant role in cell biology and are used as biologically active compounds for the treatment of various disorders

Mode of Action

The mode of action of indole derivatives involves their interaction with their targets, leading to various biological changes . .

Biochemical Pathways

Indole derivatives affect various biochemical pathways, leading to their broad-spectrum biological activities . They have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities

Result of Action

The result of the action of indole derivatives can vary widely due to their diverse biological activities . For example, some indole derivatives have shown inhibitory activity against influenza A . .

Action Environment

The action, efficacy, and stability of a compound can be influenced by various environmental factors. For example, the storage temperature can affect the stability of the compound . .

属性

IUPAC Name |

methyl 5-formyl-1H-indazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)9-7-4-6(5-13)2-3-8(7)11-12-9/h2-5H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPHPQEMONGPIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=NNC2=C1C=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90648071 | |

| Record name | Methyl 5-formyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 5-formyl-1H-indazole-3-carboxylate | |

CAS RN |

1033772-29-0 | |

| Record name | Methyl 5-formyl-1H-indazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90648071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1,2-Dimethyl-3-indolyl)-3-[4-(diethylamino)-2-methylphenyl]phthalide](/img/structure/B1343911.png)

![(2e)-3-{3-[6-(4-Methyl-1,4-Diazepan-1-Yl)pyrazin-2-Yl]phenyl}prop-2-Enoic Acid](/img/structure/B1343932.png)